C15H26ClN3O2

Description

C₁₅H₂₆ClN₃O₂ is a chlorinated organic compound featuring a carbon skeleton with 15 carbons, 26 hydrogens, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 315.45 g/mol, derived from its formula. Such compounds are often explored in pharmaceuticals or agrochemicals due to their bioactivity. Limited solubility in water is expected due to its moderate polarity and molecular weight .

Properties

Molecular Formula |

C15H26ClN3O2 |

|---|---|

Molecular Weight |

315.84 g/mol |

IUPAC Name |

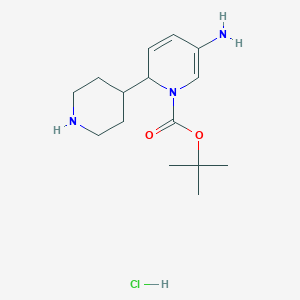

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |

InChI Key |

QNEZNCODIXZQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Metolachlor undergoes various chemical reactions, including:

Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.

Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Metolachlor has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.

Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.

Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.

Mechanism of Action

Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.

Comparison with Similar Compounds

Structural Analogue: C₁₅H₁₅ClN₂O₂S (CAS 50509-09-6)

Key Similarities and Differences

| Property | C₁₅H₂₆ClN₃O₂ | C₁₅H₁₅ClN₂O₂S |

|---|---|---|

| Molecular Weight | 315.45 g/mol | 322.81 g/mol |

| Functional Groups | Cl, N₃O₂ | Cl, N₂O₂S |

| Solubility | Low in water | Low in water |

| Bioavailability Score | Not reported | 0.55 (moderate) |

| Hazard Profile | Likely H302, H315 | H302, H315, H319, H335 |

Structural Insights :

Functional Analogue: Farnesol (C₁₅H₂₆O)

Key Similarities and Differences

| Property | C₁₅H₂₆ClN₃O₂ | Farnesol (C₁₅H₂₆O) |

|---|---|---|

| Molecular Weight | 315.45 g/mol | 222.37 g/mol |

| Functional Groups | Cl, N₃O₂ | Alcohol (OH) |

| Solubility | Low in water | Insoluble in water |

| Applications | Pharma/agrochemicals | Fragrance, antimicrobial agent |

Functional Insights :

- Farnesol, a terpene alcohol, shares the C₁₅H₂₆ backbone but lacks electronegative atoms (Cl, N), leading to divergent reactivity.

- While both exhibit low water solubility, Farnesol’s hydrophobicity makes it suitable for lipid-based formulations, whereas C₁₅H₂₆ClN₃O₂’s polarity favors solid-phase synthesis .

Research Findings and Implications

Impact of Chlorine Substitution

- Chlorine in C₁₅H₂₆ClN₃O₂ enhances electrophilicity, improving binding to biological targets (e.g., kinases) compared to non-halogenated analogues. However, this may increase cytotoxicity, as seen in H315/H319 hazards in related compounds .

Role of Nitrogen and Oxygen

- The three nitrogen atoms likely form hydrogen bonds, enhancing target affinity but reducing membrane permeability. This contrasts with Farnesol’s non-polar interactions .

Molecular Weight and Solubility

- Despite a higher molecular weight than Farnesol, C₁₅H₂₆ClN₃O₂’s solubility profile is comparable due to balanced polarity. This suggests tailored formulation strategies (e.g., co-solvents) for drug delivery .

Biological Activity

C15H26ClN3O2, a compound with potential biological significance, has been the subject of various studies focusing on its antimicrobial and cytotoxic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound suggests that this compound contains:

- Carbon (C) : 15

- Hydrogen (H) : 26

- Chlorine (Cl) : 1

- Nitrogen (N) : 3

- Oxygen (O) : 2

This structure implies potential interactions with biological systems, particularly in microbial inhibition and cellular toxicity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

The results indicate that this compound is effective against these resistant strains, making it a candidate for further investigation in treating infections caused by these pathogens.

Cytotoxicity and Anti-Leukaemic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cancer cell lines. A study focused on leukaemic cells (K562, EoL-1, KG-1a) utilized the MTT assay to assess cell viability post-treatment with the compound.

Table 2: Cytotoxic Effects of this compound on Leukaemic Cells

These findings suggest that this compound may induce apoptosis in leukaemic cells, indicating its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antimicrobial Mechanism : The compound likely disrupts microbial cell membranes, leading to cell lysis and death.

- Cytotoxic Mechanism : It may trigger apoptosis through pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction.

A comparative analysis with other known compounds indicated that the presence of specific functional groups in this compound enhances its lipophilicity and membrane permeability, contributing to its biological activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

- In Vivo Studies : In a Galleria mellonella model, this compound demonstrated effective bacterial clearance without significant host toxicity, reinforcing its potential for therapeutic use in infections caused by resistant bacteria .

- Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against leukaemic cells, warranting further exploration in combination therapy protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.